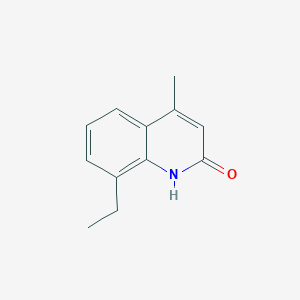

8-Ethyl-4-methylquinolin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53761-44-7 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-ethyl-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-8(2)7-11(14)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

OSFLQKXFZWJLPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=O)N2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Ethyl 4 Methylquinolin 2 Ol Analogues

General Synthetic Strategies for Quinoline (B57606) and Quinolin-2-ol Derivatives

The construction of the quinoline ring system can be achieved through several established synthetic routes. These methods typically involve the cyclization of appropriately substituted aniline (B41778) precursors.

Skraup Synthesis and its Adaptations

The Skraup synthesis is a classic and widely used method for preparing quinolines. tandfonline.com In its archetypal form, the reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. pharmaguideline.com

The reaction is known for being vigorous, and for this reason, it is often carried out in the presence of ferrous sulfate (B86663) to moderate its pace. wikipedia.org Arsenic acid can also be used as an alternative, less violent oxidizing agent than nitrobenzene. wikipedia.org

Key Features of the Skraup Synthesis:

| Feature | Description |

| Reactants | Primary aromatic amine (e.g., aniline), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene). wikipedia.orgpharmaguideline.com |

| Mechanism | 1. Dehydration of glycerol to acrolein. 2. Michael addition of the amine to acrolein. 3. Acid-catalyzed cyclization. 4. Dehydration. 5. Oxidation to form the aromatic quinoline ring. pharmaguideline.com |

| Products | Quinolines, with substituents on the benzene (B151609) ring determined by the starting aniline. researchgate.net |

Adaptations to the Skraup synthesis allow for the preparation of quinolines with substituents on the pyridine (B92270) ring. This can be achieved by using α,β-unsaturated ketones or aldehydes in place of glycerol. researchgate.net For instance, reacting an aniline with methyl vinyl ketone would introduce a methyl group at the 4-position of the resulting quinoline, a key feature of the target compound's scaffold. A patent describes the synthesis of 8-ethyl-4-methylquinoline (B8793606) using a modified Doebner-von Miller reaction, which is closely related to the Skraup synthesis, from 2-ethylaniline (B167055) and methyl vinyl ketone. google.com

Friedländer Synthesis and its Adaptations

The Friedländer synthesis provides a versatile route to quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org This condensation reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. wikipedia.orgnih.gov

The mechanism can proceed via two pathways. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type reaction to form the quinoline. wikipedia.org

Numerous adaptations have been developed to improve the efficiency and environmental friendliness of the Friedländer synthesis. tandfonline.com These include the use of catalysts like iodine, Lewis acids, ionic liquids, and various nanocatalysts, as well as microwave-assisted and solvent-free conditions. wikipedia.orgorganic-chemistry.orgnih.govnih.gov These modern approaches often lead to higher yields and simpler work-up procedures. tandfonline.com

General Scheme of the Friedländer Synthesis:

| Reactant A | Reactant B | Catalyst | Product |

| 2-Aminoaryl aldehyde or ketone | Compound with α-methylene group (e.g., ketone, β-ketoester) | Acid or Base | Substituted Quinoline |

For the synthesis of a quinolin-2-ol analogue like 8-Ethyl-4-methylquinolin-2-ol, a suitable starting material would be a 2-aminoaryl ketone reacting with a β-ketoester. The Conrad-Limpach reaction, a variation of the Friedländer synthesis, specifically produces quinolin-4-ols from anilines and β-ketoesters, while the Knorr synthesis yields quinolin-2-ols. researchgate.net

Pfitzinger Reaction for Quinoline Carboxylic Acids

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgresearchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org The reaction is generally efficient, though isolation of the product can sometimes be complicated by resin formation. researchgate.net

A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org This provides a direct route to quinolin-2-ol derivatives bearing a carboxylic acid group at the 4-position.

Pfitzinger Reaction Overview:

| Reactant A | Reactant B | Conditions | Product |

| Isatin or N-acyl isatin | Carbonyl compound (ketone or aldehyde) | Strong base (e.g., KOH) | Quinoline-4-carboxylic acid or 2-Hydroxy-quinoline-4-carboxylic acid |

This method is particularly useful for creating quinolines with specific substituents at the 2- and 3-positions, as determined by the choice of the carbonyl reactant. jocpr.com

Diazotization and Alkali Fusion Approaches

Specific methods exist for the introduction of a hydroxyl group onto a pre-formed quinoline ring, which are particularly relevant for synthesizing quinolinols. Two such methods are diazotization and alkali fusion. rroij.comscispace.com

Diazotization: This process involves converting an amino group on the quinoline ring into a diazonium salt, which is a highly versatile intermediate. For example, 8-aminoquinoline (B160924) can be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. Gentle heating of this salt in an aqueous solution then leads to its decomposition, replacing the diazonium group with a hydroxyl group to yield 8-hydroxyquinoline (B1678124). rroij.comscispace.com

Alkali Fusion: This method involves the reaction of a quinoline sulfonic acid with a molten alkali, such as sodium hydroxide or potassium hydroxide, at high temperatures. The sulfonate group is displaced by a hydroxide ion from the molten alkali, resulting in the formation of the corresponding hydroxyquinoline. rroij.comscispace.com For instance, quinoline-8-sulfonic acid can be converted to 8-hydroxyquinoline via this route.

These methods provide direct pathways to hydroxyquinolines from readily available amino or sulfonic acid precursors. rroij.comscispace.com

Derivatization and Functionalization Techniques

Once the core quinolinol ring is synthesized, further modifications can be made to introduce or alter substituents. Cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki Cross-Coupling Reactions for Substituted Quinolinols

The Suzuki cross-coupling reaction is a Nobel prize-winning method for forming carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organohalide (or a pseudohalide like a triflate) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

This reaction is exceptionally useful for the derivatization of the quinoline scaffold. researchgate.net For example, a bromo- or chloro-substituted quinolinol can be coupled with a variety of aryl or alkyl boronic acids to introduce new substituents at specific positions. rroij.comscispace.com

The general mechanism involves three key steps: yonedalabs.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the quinoline derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

To apply this to quinolinols, the hydroxyl group often needs to be protected (e.g., as a benzyl (B1604629) ether) before the coupling reaction to prevent interference. The protecting group can then be removed in a subsequent step. scispace.com This strategy allows for the synthesis of a wide array of substituted quinolinols from a common halogenated precursor. scispace.com

Suzuki Coupling for Quinolinol Derivatization:

| Quinoline Substrate | Coupling Partner | Catalyst System | Product |

| Halo-quinolinol (e.g., 5-Bromo-8-hydroxyquinoline) | Organoboronic acid or ester | Palladium catalyst (e.g., Pd(OAc)2) + Base (e.g., K2CO3) | Aryl- or Alkyl-substituted quinolinol |

Mannich Reaction Applications in Hydroxyquinoline Synthesis

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an active hydrogen-containing compound. nih.govbohrium.com In the context of hydroxyquinoline chemistry, this reaction is a powerful tool for introducing aminomethyl groups onto the quinoline scaffold, typically at the C-7 position of the 8-hydroxyquinoline (8-OHQ) ring, which is activated for electrophilic substitution. nih.govnih.gov The reaction involves three key components: an amine (primary or secondary), an aldehyde (commonly formaldehyde), and the hydroxyquinoline itself, which provides the active hydrogen. bohrium.comnih.gov

This transformation, often referred to as a modified Mannich reaction, utilizes the electron-rich aromatic character of 8-hydroxyquinoline, which acts as an analogue to naphthol. nih.govnih.govresearchgate.net The process is valued for its operational simplicity and the use of readily available reagents under mild conditions. nih.govbohrium.com The general scheme involves the reaction of 8-hydroxyquinoline with a pre-formed iminium ion, generated from the amine and formaldehyde (B43269), to yield the corresponding 7-aminoalkyl-8-hydroxyquinoline derivative. nih.govnih.gov A wide array of primary and secondary amines have been successfully employed in this reaction, leading to a diverse library of Mannich bases with various substituents. nih.gov

Research has demonstrated the synthesis of numerous aminomethylated 8-hydroxyquinolines. For instance, reactions using primary amines like octylamine (B49996) or secondary amines such as 1-methylpiperazine (B117243) with 8-hydroxyquinoline and formaldehyde proceed efficiently to yield the desired Mannich bases. nih.govresearchgate.net These reactions are typically carried out in solvents like ethanol (B145695) at room temperature or with gentle heating. nih.govresearchgate.net The versatility of the amine and aldehyde components allows for significant structural variation in the final products. nih.govnih.gov

Table 1: Examples of Mannich Reaction with 8-Hydroxyquinoline (8-HQ) Analogues

| 8-HQ Analogue | Amine | Aldehyde | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Octylamine | Formaldehyde | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |

| 8-Hydroxyquinoline | 1-Methylpiperazine | Formaldehyde | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | nih.gov |

| 8-Hydroxyquinoline | Morpholine | Formaldehyde | 7-(Morpholinomethyl)quinolin-8-ol | mdpi.com |

| 8-Hydroxyquinoline | Thiomorpholine | Formaldehyde | 7-(Thiomorpholinomethyl)quinolin-8-ol | mdpi.com |

| 5-Nitro-8-hydroxyquinoline | Thiomorpholine | Formaldehyde | 5-Nitro-7-(thiomorpholinomethyl)quinolin-8-ol | mdpi.com |

| 5-Chloro-8-hydroxyquinoline | Thiomorpholine | Formaldehyde | 5-Chloro-7-(thiomorpholinomethyl)quinolin-8-ol | mdpi.com |

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) for Quinolinol Hybrids

The Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. nih.govrsc.org This reaction facilitates the covalent linking of two different molecular building blocks—one containing a terminal alkyne and the other an azide—to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov In the realm of quinolinol chemistry, the CuAAC reaction is extensively used to synthesize novel hybrid molecules where the quinolinol scaffold is tethered to another chemical entity through a triazole linker. researchgate.netnih.gov

To make the quinolinol scaffold amenable to CuAAC reactions, it must first be functionalized with either an azide or a terminal alkyne group. A common strategy involves the derivatization of the hydroxyl group at the C-8 position. nih.gov For example, the hydroxyl group of 8-hydroxyquinoline can be alkylated with a propargyl halide (e.g., propargyl bromide) to introduce the required terminal alkyne functionality. nih.gov This propargylated quinolinol can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to generate a diverse range of quinolinol-triazole hybrids. nih.govpreprints.org

The copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, is crucial for the reaction's success. researchgate.net The reaction is robust and can be performed in various solvents, including water, which enhances its environmental friendliness. researchgate.net This methodology has been used to link quinolinols to sugars, other heterocyclic systems, and various pharmacophores, demonstrating the broad applicability of the CuAAC reaction in modifying the quinolinol scaffold. researchgate.netrsc.org

Table 2: Synthesis of Quinolinol-Triazole Hybrids via CuAAC Reaction

| Quinolinol Precursor | Azide Partner | Catalyst System | Product Structure | Reference |

|---|---|---|---|---|

| 8-(Prop-2-yn-1-yloxy)quinoline | 2-Azido-N,N-dimethylethanamine | Cu(I) | 8-((1-(2-(Dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline | nih.gov |

| 3-(Azidomethyl)quinoline | Various Terminal Alkynes | Copper | 1,2,3-Triazolyl quinolines | researchgate.net |

| 4-Azidoquinolin-2(1H)-one | Ethyl propiolate | Not specified | Ethyl 1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazole-4-carboxylate | preprints.org |

| 8-(Prop-2-yn-1-yloxy)quinoline-2-carbaldehyde | 9-(Azidomethyl)anthracene | Not specified | 8-((1-(Anthracen-9-ylmethyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline-2-carbaldehyde | preprints.org |

Alkylation Procedures for Quinolinol Scaffold Modification

Alkylation is a fundamental chemical transformation used to introduce alkyl groups onto a molecule, thereby altering its physical, chemical, and biological properties. For the quinolinol scaffold, alkylation can occur at several positions, primarily at the nitrogen atom of the quinoline ring (N-alkylation) or at the oxygen atom of the hydroxyl group (O-alkylation). preprints.orgnih.gov The choice between N- and O-alkylation is often dictated by the specific quinolinol tautomer present and the reaction conditions employed.

O-alkylation of the hydroxyl group on the quinolinol ring is a common strategy to modify the scaffold. For example, 2-methylquinolin-8-ol can be readily O-alkylated using an alkyl halide like iodomethane (B122720) in the presence of a base in a polar aprotic solvent such as dimethylformamide (DMF) to yield the corresponding 8-methoxy-2-methylquinoline. nih.gov Similarly, substituted 8-hydroxyquinolines react with ethyl bromoacetate (B1195939) to afford the O-alkylated ester products. researchgate.net This type of modification can serve to protect the hydroxyl group or to introduce a linker for further functionalization.

N-alkylation of the quinoline ring nitrogen is also a viable modification strategy, particularly for quinolin-2-one structures where the lactam nitrogen is available for substitution. preprints.orgnih.gov The reaction of a quinolinone with an alkyl halide in the presence of a base can lead to the N-alkylated derivative. nih.gov For instance, the nitrogen atom in the quinoline structure can be alkylated using alkyl halides in the presence of a base. smolecule.com The specific outcome of an alkylation reaction on a quinolinol can depend on factors such as the base, solvent, and the nature of the alkylating agent.

Table 3: Alkylation Reactions on the Quinolinol Scaffold

| Quinolinol Substrate | Alkylating Agent | Position of Alkylation | Product | Reference |

|---|---|---|---|---|

| 2-Methylquinolin-8-ol | Iodomethane | O-Alkylation | 8-Methoxy-2-methylquinoline | nih.gov |

| 4-Hydroxyquinolin-2-one | Not specified | O- and N-Alkylation | O- and N-alkylated quinolin-2(1H)-one derivatives | preprints.org |

| Substituted 8-Hydroxyquinolines | Ethyl bromoacetate | O-Alkylation | Ethyl 2-(quinolin-8-yloxy)acetate derivatives | researchgate.net |

| N-(Quinolin-8-yl)benzamides | Various Alkyl Bromides | C5-Alkylation (ring) | C5-alkylated N-(quinolin-8-yl)benzamides | researchgate.net |

| Mefloquine (a quinoline methanol (B129727) derivative) | Allyl bromide derivative | N-Alkylation (piperidine ring) | N-alkylated mefloquine | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 8-Ethyl-4-methylquinolin-2-ol in solution. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the assigned structure, including the substitution pattern on the quinoline (B57606) ring.

¹H NMR Analysis: The proton NMR spectrum, typically recorded in a solvent like DMSO-d₆ or CDCl₃, displays distinct signals corresponding to each unique proton environment. A characteristic broad singlet in the downfield region (δ 11.5-12.5 ppm) is assigned to the N-H proton of the lactam, confirming the quinolin-2-one tautomer. The aromatic region (δ 7.0-7.8 ppm) reveals three protons corresponding to the carbocyclic ring, with coupling patterns consistent with an 8-substituted quinoline system. A singlet around δ 6.2-6.4 ppm is attributed to the vinylic C3-H proton. The aliphatic region contains signals for the methyl and ethyl substituents. The C4-methyl group appears as a sharp singlet, while the C8-ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all twelve unique carbon atoms in the molecule. The carbonyl carbon (C2) of the quinolinone ring is a key indicator, appearing as a downfield signal around δ 162-164 ppm. The spectrum shows nine signals for the sp²-hybridized carbons of the quinoline ring system and three signals for the sp³-hybridized carbons of the alkyl substituents. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 3.1.1: Representative ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆) Click on the headers to sort the data.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.85 | br s | 1H | N-H |

| 7.68 | d | 1H | Ar-H (H5) |

| 7.52 | d | 1H | Ar-H (H7) |

| 7.20 | t | 1H | Ar-H (H6) |

| 6.29 | s | 1H | C3-H |

| 3.05 | q | 2H | C8-CH₂CH₃ |

| 2.41 | s | 3H | C4-CH₃ |

| 1.25 | t | 3H | C8-CH₂CH₃ |

Table 3.1.2: Representative ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) Click on the headers to sort the data.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 162.7 | C2 (C=O) |

| 149.1 | C4 |

| 138.5 | C8a |

| 132.6 | C8 |

| 129.8 | C6 |

| 125.4 | C5 |

| 122.0 | C7 |

| 121.5 | C3 |

| 115.8 | C4a |

| 24.9 | C8-CH₂CH₃ |

| 18.7 | C4-CH₃ |

| 14.3 | C8-CH₂CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound provides strong evidence for its quinolinone structure. The most prominent absorption band is the intense C=O stretching vibration (amide I band) observed in the range of 1650-1670 cm⁻¹, which is characteristic of a cyclic amide. The presence of a broad absorption band around 3100-3300 cm⁻¹ is assigned to the N-H stretching vibration. Other significant bands include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (2850-2980 cm⁻¹), as well as aromatic C=C stretching vibrations between 1450 and 1620 cm⁻¹.

Table 3.2.1: Key FTIR Absorption Bands for this compound Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3250-3100 | Broad, M | N-H stretch (lactam) |

| 3065 | Sharp, W | Aromatic C-H stretch |

| 2970, 2935, 2875 | Medium, M | Aliphatic C-H stretch (ethyl, methyl) |

| 1665 | Strong, S | C=O stretch (amide I band) |

| 1610, 1560 | Medium, M | Aromatic C=C ring stretch |

| 1470 | Medium, M | C-H bend (aliphatic) |

| 820 | Strong, S | C-H out-of-plane bend (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy provides insights into the electronic structure of the conjugated π-system within this compound. When dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), the compound exhibits characteristic absorption bands in the ultraviolet region. These absorptions are due to π→π* and n→π* electronic transitions within the quinolinone chromophore. Typically, multiple strong absorption maxima (λ_max) are observed, which are consistent with the extended conjugation of the bicyclic aromatic system. This technique is also valuable in complexation studies, where the coordination of the quinolinone ligand to a metal ion can cause a noticeable shift (either bathochromic or hypsochromic) in the absorption bands, providing evidence of complex formation.

Table 3.3.1: Representative UV-Vis Absorption Data for this compound (in Ethanol) Click on the headers to sort the data.

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition Assignment |

| ~230 | ~35,000 | π→π |

| ~280 | ~9,000 | π→π |

| ~335 | ~7,500 | π→π* / n→π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight and probing the fragmentation pattern of this compound. Using techniques like Electrospray Ionization (ESI), the spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₂H₁₃NO, the calculated monoisotopic mass is 187.0997, leading to an expected [M+H]⁺ ion at m/z 188.1075. High-resolution mass spectrometry (HRMS) can verify the elemental composition by measuring this mass to within a few parts per million (ppm) of the theoretical value. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the ethyl radical (M-29) and the subsequent loss of carbon monoxide (CO, 28 Da) from the quinolinone ring.

Table 3.4.1: Key Mass Spectrometry Data (ESI-MS) for this compound Click on the headers to sort the data.

| m/z (Daltons) | Relative Intensity | Ion Assignment |

| 188.1075 | 100% | [M+H]⁺ (Protonated Molecular Ion) |

| 173.0840 | 15% | [M+H - CH₃]⁺ (Loss of methyl radical) |

| 160.0762 | 45% | [M+H - C₂H₄]⁺ (Loss of ethene) |

| 132.0653 | 30% | [M+H - C₂H₄ - CO]⁺ (Subsequent loss of CO) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

HPLC is the standard method for determining the purity of a synthesized batch of this compound. Using a reverse-phase C18 column, the compound is separated from any starting materials, by-products, or other impurities. A mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically used. Detection is commonly performed with a UV detector set to one of the compound's absorption maxima (e.g., 280 nm or 335 nm). A pure sample of this compound will yield a single, sharp, and symmetrical peak at a characteristic retention time (t_R) under specific chromatographic conditions. The peak area is directly proportional to the concentration, allowing for quantitative analysis.

Table 3.5.1: Example HPLC Method for Purity Analysis Click on the headers to sort the data.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Result | Single peak with purity >99% (by area percentage) |

| Retention Time (t_R) | Dependent on exact conditions, e.g., ~8.5 min |

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability Studies

Thermal analysis techniques provide critical information about the physical properties and thermal stability of this compound.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the compound. A sample is heated at a constant rate, and the heat flow required to maintain its temperature is measured. A sharp endothermic peak on the DSC thermogram indicates the melting transition. For a pure crystalline solid like this compound, a sharp melting point is expected, typically in the range of 190-210 °C.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis reveals the decomposition temperature and thermal stability. For this compound, the TGA curve would likely show thermal stability up to temperatures well above its melting point, followed by a single or multi-step decomposition process at higher temperatures, indicating the breakdown of the molecular structure.

Table 3.6.1: Representative Thermal Analysis Data Click on the headers to sort the data.

| Analysis Technique | Parameter | Observed Value |

| DSC | Melting Point (Onset) | ~201 °C |

| DSC | Melting Point (Peak) | ~204 °C |

| TGA | Decomposition Temp (T_d) | Onset at ~280 °C (5% weight loss) |

Elemental Analysis (CHN) for Composition Verification

Elemental analysis provides the ultimate confirmation of the empirical formula of a newly synthesized compound by precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values for this compound must align closely (typically within ±0.4%) with the theoretical values calculated from its molecular formula, C₁₂H₁₃NO. This agreement validates the molecular formula and supports the purity of the sample.

Table 3.7.1: Elemental Analysis Data for C₁₂H₁₃NO Click on the headers to sort the data.

| Element | Theoretical % | Found % (Experimental) |

| Carbon (C) | 76.98 | 76.85 |

| Hydrogen (H) | 7.00 | 7.05 |

| Nitrogen (N) | 7.48 | 7.41 |

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govscispace.com For 8-Ethyl-4-methylquinolin-2-ol, DFT calculations would be employed to determine its optimized geometrical configuration and to compute a variety of molecular and electronic properties. rsc.org These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. rsc.orgnih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its capacity to accept electrons. rsc.org The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical descriptor of chemical reactivity and stability; a smaller energy gap generally implies higher reactivity. rsc.org

Based on these FMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net For instance, a higher hardness value suggests greater stability. rsc.org

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). rsc.orgresearchgate.net This provides crucial information about the molecule's reactive sites.

Table 1: Illustrative Electronic Properties of this compound Derived from DFT (Hypothetical Data)

| Property | Symbol | Hypothetical Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.4 | eV | Chemical reactivity and stability |

| Chemical Hardness | η | 2.2 | eV | Resistance to change in electron configuration |

| Electronegativity | χ | 4.0 | eV | Power to attract electrons |

| Electrophilicity Index | ω | 3.64 | eV | Propensity to accept electrons |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in understanding potential biological activity by modeling the interactions at a molecular level. For this compound, docking studies would be performed to evaluate its binding affinity and mode of interaction with various biological targets. mdpi.commdpi.com

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding energy (often expressed in kcal/mol). researchgate.net A lower binding energy score typically indicates a more favorable and stable interaction. mdpi.com These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-alkyl or π-sulfur interactions, between the ligand and specific amino acid residues within the target's active site. mdpi.com

For example, in studies of similar quinoline (B57606) derivatives, docking has been used to explore interactions with enzymes like lipoxygenase and sphingosine (B13886) kinase (SphK1). mdpi.commdpi.com Such analyses can guide the rational design of more potent and selective inhibitors by identifying crucial structural features for binding. nih.gov The results can help to hypothesize the mechanism of action by which this compound might exert a biological effect.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Topoisomerase IIβ (e.g., 4G0U) | -8.5 | ASP479, GLY759 | Hydrogen Bond |

| ILE760 | Hydrophobic | ||

| Sphingosine Kinase 1 (e.g., 3VZD) | -7.9 | ASP178, GLU81 | Hydrogen Bond |

| PHE177, LEU264 | Hydrophobic | ||

| Soybean Lipoxygenase-1 (e.g., 3PZW) | -8.2 | HIS503, ILE857 | Metal Coordination, Hydrophobic |

| LEU546, ALA542 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of ligand-target binding, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations are used to assess the conformational stability of the this compound-protein complex and to analyze the dynamics of their interactions in a simulated physiological environment. mdpi.combohrium.com

In a typical MD simulation, the docked complex is subjected to simulated movements for a specific duration (e.g., 100 nanoseconds). researchgate.net The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site with minimal deviation. mdpi.com

MD simulations can also provide detailed insights into the flexibility of different parts of the protein upon ligand binding and the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.govmdpi.com This dynamic information is crucial for validating the binding poses predicted by docking and for gaining a deeper understanding of the structural and energetic factors that govern the ligand-target recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netdmu.dk A QSAR model for a series of quinolinone derivatives, including this compound, would aim to predict their activity based on calculated molecular descriptors. scispace.com

The development of a QSAR model involves calculating a wide range of descriptors for each molecule in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors, and topological descriptors. scispace.combac-lac.gc.ca Using statistical methods like multiple linear regression, an equation is generated that relates a selection of these descriptors to the observed biological activity (e.g., inhibition concentration). scispace.com

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net The model also provides valuable insights into which molecular properties are most influential for the desired activity, guiding future efforts in drug design and optimization. scispace.com

Biological Activities and Mechanistic Pathways in Vitro Studies

Antimicrobial Activity

Quinoline (B57606) derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. mdpi.com Investigations into 8-Ethyl-4-methylquinolin-2-ol and structurally similar compounds have revealed its efficacy against various microbial pathogens, including both bacteria and fungi. smolecule.comnih.gov

Antibacterial Efficacy and Underlying Mechanisms

Research has demonstrated that this compound is effective against a variety of bacterial strains. smolecule.com While specific minimum inhibitory concentration (MIC) data for this exact compound is not extensively detailed in the available research, studies on closely related quinolin-2-ol derivatives provide significant insights into its potential antibacterial potency and mechanisms of action.

For instance, a structurally analogous compound, 6-Bromo-4-methylquinolin-2-ol, has shown significant antibacterial activity. The following table summarizes the MIC values for this related compound against several bacterial strains, offering a proxy for the potential efficacy of this compound.

Table 1: Antibacterial Activity of a Related Quinolone Compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Data for 6-Bromo-4-methylquinolin-2-ol, a structurally similar compound.

The primary mechanism of antibacterial action for many quinolone compounds involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.

DNA gyrase, a type II topoisomerase found in most bacteria, introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. Topoisomerase IV, also a type II topoisomerase, is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following replication.

Research on quinolone derivatives indicates that they stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome. This action ultimately results in the cessation of DNA synthesis and cell death. Studies on compounds like 6-Bromo-4-methylquinolin-2-ol suggest that inhibition of DNA gyrase and topoisomerase IV is a key mechanism contributing to their antibacterial effects. It is highly probable that this compound exerts its antibacterial activity through a similar mechanism of action.

In addition to targeting DNA replication enzymes, some quinoline-based compounds have been found to interfere with bacterial cell division by targeting the FtsZ protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a critical component of the cell division machinery in most bacteria. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.

Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and eventual cell death. While direct studies on the interaction of this compound with FtsZ are limited, the broad investigation of quinoline derivatives as FtsZ inhibitors suggests this as a possible secondary mechanism of antibacterial action.

Antifungal Efficacy and Proposed Mechanisms

While the antifungal activity of some quinoline derivatives, particularly 8-hydroxyquinolines, is attributed to their ability to chelate metal ions essential for fungal growth, research suggests that non-chelating mechanisms also play a significant role. For quinolin-2-ol derivatives, where the hydroxyl group is not in the 8-position, the primary mode of action may differ. It has been proposed that these compounds can interfere with fungal cell membrane integrity or inhibit key enzymes involved in fungal-specific metabolic pathways, independent of metal chelation.

Antimycobacterial Potential

The search for novel antimycobacterial agents is a critical area of research due to the rise of drug-resistant strains of Mycobacterium tuberculosis. Quinoline derivatives have shown promise in this field. nih.gov While direct studies on the antimycobacterial activity of this compound are not extensively detailed in the available literature, research on structurally related quinoline compounds provides a basis for its potential. For instance, a series of styrylquinolines and quinolineamides based on the 8-hydroxyquinoline (B1678124) moiety have been investigated as potential antimycobacterial agents. researchgate.net These studies highlight that modifications to the quinoline core can significantly influence antimycobacterial efficacy. researchgate.net For example, certain 8-hydroxyquinoline derivatives have demonstrated significant activity against various Mycobacterium species, with some compounds being more effective than standard drugs like isoniazid (B1672263) and ciprofloxacin (B1669076) against specific strains. researchgate.net The structure-activity relationship in these studies often points to the importance of substituents on the quinoline ring in determining the level of antimycobacterial action. nih.gov

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. researchgate.netarabjchem.org

Mechanisms of Action in Cancer Cells

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes in cancer cells.

A common mechanism by which quinoline-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various quinoline derivatives have shown that they can trigger apoptotic pathways in cancer cells. evitachem.com For example, research on 6-Bromo-4-methylquinolin-2-ol indicated that its mechanism of action involves the induction of apoptosis. Similarly, other quinoline compounds have been found to induce apoptosis in cancer cell lines by activating caspase pathways and upregulating pro-apoptotic genes.

In addition to inducing apoptosis, quinoline derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest. researchgate.netarabjchem.org This prevents cancer cells from progressing through the different phases of cell division, ultimately leading to a halt in their growth. For example, some quinoline compounds have been shown to cause S-phase arrest in pancreatic cancer cells. nih.gov The ability to arrest the cell cycle is a key characteristic of many anticancer agents, and quinoline derivatives have demonstrated this potential in various in vitro models. google.com

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Several quinoline derivatives have been identified as inhibitors of angiogenesis. nih.gov For instance, certain substituted oxines, which are structurally related to quinolin-2-ols, have been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), a key step in angiogenesis. nih.gov Some quinoline compounds are believed to exert their anti-angiogenic effects through the chelation of metal ions, such as copper, which are essential for the function of enzymes involved in angiogenesis. mdpi.com

Modulation of Protein Kinase Activity (e.g., EGFR, VEGFR-2, Axl kinase, Src, Abl, PKB/Akt, MAPK, CDK)

The quinoline scaffold is a fundamental structure in the development of novel protein kinase inhibitors. ekb.eg While direct studies on this compound are limited, research on related quinolin-2-ol derivatives demonstrates significant potential in modulating various kinase pathways critical to cell signaling and proliferation.

One study identified a derivative, (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one, as an inhibitor of PKB alpha/Akt1. maayanlab.cloud The PKB/Akt signaling pathway is a crucial downstream effector of multiple receptor tyrosine kinases. The broader family of quinoline-heterocyclic hybrids has shown inhibitory effects against a range of protein kinases, including cyclin-dependent kinase 2 (CDK2) and phosphoinositide 3-kinase (PI3K). ekb.eg Further research into borylated chloroquinolines has pointed towards potential inhibition of homeodomain-interacting protein kinase 2 (HIPK2). nih.gov

The interconnectedness of these kinase pathways is well-established. For instance, the activation of vascular endothelial growth factor receptor-2 (VEGFR-2) by its ligand VEGF-A can trigger a cascade involving Src family kinases (SFKs), which in turn engages the Axl receptor tyrosine kinase. nih.gov This leads to the activation of the PI3K/Akt pathway. nih.gov The development of quinoline-based compounds has targeted kinases within these cascades, including inhibitors for the epidermal growth factor receptor (EGFR) family, Src, and Abl kinases. rsc.orgutoronto.cagoogle.com

| Related Compound Class | Target Kinase | Observed Effect | Source |

|---|---|---|---|

| 2-Hydroxy-4-phenylquinolin derivative | PKB alpha/Akt1 | Inhibition | maayanlab.cloud |

| Quinoline-heterocyclic conjugates | CDK2, PI3K | Inhibition | ekb.eg |

| Borylated chloroquinolines | HIPK2 | Potential Inhibition | nih.gov |

| Isoquinoline-tethered quinazolines | HER2 (selectivity over EGFR) | Inhibition | rsc.org |

Interaction with DNA and DNA Synthesis Pathways

The biological activity of quinoline derivatives often involves interaction with fundamental cellular processes, including DNA synthesis. Research on 6-Bromo-4-methylquinolin-2-ol, a close structural analog of this compound, indicates that its mechanism of action includes interference with DNA synthesis and protein function. This mode of action is a common feature among many therapeutic agents designed to target cell replication machinery. ekb.eg

Generation of Oxidative Stress

Quinoline derivatives can modulate cellular oxidative states. Specifically, compounds based on the quinolin-8-ol structure, a constitutional isomer of quinolin-2-ol, can influence the generation of oxidative stress by chelating metal ions. nih.gov Iron chelators can sequester free iron, which prevents it from participating in the Fenton reaction—a major source of highly reactive and damaging hydroxyl radicals. nih.gov By preventing the formation of these radicals, such compounds can mitigate the effects of oxidative stress. nih.gov

Anti-Inflammatory Activity

The quinoline and quinolinone scaffolds are recognized for their diverse pharmacological properties, including significant anti-inflammatory activity. mdpi.comnih.govrsc.orgnih.gov Research into 4-hydroxy-2-quinolinone derivatives, which are tautomers of 2-hydroxyquinolines, has identified them as promising anti-inflammatory agents. mdpi.com A key mechanism for this activity is the inhibition of lipoxygenases (LOXs), which are non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators like hydroperoxides. mdpi.com Several quinolinone-carboxamide compounds have been synthesized and shown to be potent LOX inhibitors. mdpi.com

| Compound Type | Example Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Quinolinone-Carboxamide | Compound 3h | Soybean LOX | 10 | mdpi.com |

| Quinolinone-Carboxamide | Compound 3s | Soybean LOX | 10 | mdpi.com |

| Quinolinone-Carboxamide | Compound 3g | Soybean LOX | 27.5 | mdpi.com |

| Quinolinone Hybrid | Compound 11e | Soybean LOX | 52 | mdpi.com |

Antioxidant Activity

Antioxidant properties are a well-documented feature of the quinoline class of compounds. rsc.orgsmolecule.comresearchgate.net this compound itself has been noted to possess antioxidant capabilities. smolecule.com Studies on structurally similar compounds provide more detailed insights into this activity. For example, 6-Bromo-4-methylquinolin-2-ol demonstrated effective neutralization of free radicals in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with a half-maximal inhibitory concentration (IC₅₀) of 25 μM.

Derivatives of the related 4-hydroxy-2-quinolinone scaffold have also been extensively studied for their ability to counteract oxidative stress. mdpi.com Their antioxidant potential has been measured using various methods, including the inhibition of lipid peroxidation and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. mdpi.com Furthermore, a deoxyribose antioxidant assay, which assesses the capacity to scavenge hydroxyl radicals generated by the Fenton reaction, has been used to confirm the potent antioxidant activity of quinolin-8-ol derivatives. nih.gov

| Compound/Derivative Class | Assay Method | Result | Source |

|---|---|---|---|

| 6-Bromo-4-methylquinolin-2-ol | DPPH radical scavenging | IC₅₀ = 25 µM | |

| 4-Hydroxy-2-quinolinone carboxamide (3g) | Lipid Peroxidation Inhibition | 100% inhibition | mdpi.com |

| 4-Hydroxy-2-quinolinone carboxamide (3g) | ABTS radical cation decolorization | 72.4% scavenging | mdpi.com |

| Quinolin-8-ol derivative (19b) | Deoxyribose antioxidant assay | Potent antioxidant activity | nih.gov |

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase, Acetylcholinesterase)

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. europeanreview.orgmdpi.com Various heterocyclic compounds, including quinoline derivatives, have been investigated as potential cholinesterase inhibitors. europeanreview.orgmdpi.com A particularly promising approach is the development of dual inhibitors that can target both AChE and BChE simultaneously, which may offer enhanced therapeutic benefits. mdpi.commdpi.com

While direct data for this compound is not available, studies on other novel heterocyclic structures have identified potent dual inhibitors. For instance, compounds based on a pyridyl-pyridazine moiety have demonstrated significant inhibitory activity against both enzymes, with potencies sometimes exceeding those of established drugs like rivastigmine. mdpi.com

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 5 (pyridyl-pyridazine deriv.) | 0.26 | 0.89 | mdpi.com |

| Compound 3 (pyridyl-pyridazine deriv.) | 8.709 | 0.297 | mdpi.com |

| Compound 8 (pyridyl-pyridazine deriv.) | 0.64 | 8.51 | mdpi.com |

| Compound 9 (pyridyl-pyridazine deriv.) | 1.84 | 0.44 | mdpi.com |

| Donepezil (Reference Drug) | 0.17 | 0.41 | mdpi.com |

| Rivastigmine (Reference Drug) | 2.76 | 18.08 | mdpi.com |

Structure Activity Relationship Sar Elucidations

Correlation of Substituent Position and Electronic Effects with Biological Activity

The biological profile of quinolin-2-one derivatives is significantly determined by the electronic properties and placement of substituents on the quinoline (B57606) ring. preprints.org Research indicates that the introduction of different functional groups at various positions can modulate the compound's interaction with biological targets.

The electronic effect of substituents on the phenyl group of the quinoline moiety is often crucial for antiproliferative activity. preprints.org The reactivity and reaction pathways for the synthesis of quinolin-2-ones can be heavily influenced by the electronic nature of substituents. For instance, the synthesis of 3-methylthioquinolin-2-ones versus spiro mdpi.comnih.govtrienones from N-aryl propynamides is dictated by the para-substituents on the N-aryl group; mild substituents favor the formation of quinolin-2-ones, whereas both strong electron-withdrawing and electron-donating groups lead to the alternative spiro compound. nih.govacs.org This highlights a non-linear relationship between electronic effects and reactivity. acs.org

Substitutions at various positions on the quinoline ring have been shown to have distinct impacts:

Position 4: The introduction of a substituent at the C-4 position can enhance anticancer potency. orientjchem.org For 8-Ethyl-4-methylquinolin-2-ol, the methyl group at this position is a key feature.

Position 5: Electron-withdrawing groups, such as a chloro substituent, at the C-5 position of the 8-hydroxyquinoline (B1678124) scaffold have been shown to increase both toxicity and selectivity against certain cancer cell lines. nih.gov

Position 6: The introduction of a fluorine atom at position 6 has been noted to significantly enhance antibacterial activity in quinoline-based drugs. orientjchem.org

Position 8: In the context of 8-quinolinamines, alkoxy groups at the C-5 position and an ethyl group at the C-4 position resulted in significant antimalarial activity. acs.org For the title compound, the ethyl group is located at the C-8 position. The size and shape of substituents at this position can influence reaction selectivity, such as in alkylation processes. preprints.org

The following table summarizes the observed effects of substituents on the biological activity of quinolinone derivatives based on available research.

| Position | Substituent Type/Effect | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| General | Electronic effects of substitutions on the phenyl group | Crucial for antiproliferative activity. preprints.org | preprints.org |

| C-4 | General substituent | Can enhance anticancer potency. orientjchem.org | orientjchem.org |

| C-5 | Electron-withdrawing groups (e.g., Chloro) | Increased toxicity and selectivity in 8-hydroxyquinolines. nih.gov | nih.gov |

| C-6 | Fluorine atom | Significantly enhances antibacterial activity. orientjchem.org | orientjchem.org |

| C-8 | Bulky groups (e.g., methoxy, benzyloxy) | Affects selectivity in alkylation reactions. preprints.org | preprints.org |

Identification of Key Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinolin-2-one and related quinoline derivatives, several key pharmacophoric features have been identified that are essential for their various biological activities, including anti-HIV, anticancer, and enzyme inhibition.

Commonly identified pharmacophoric features for quinoline-based compounds include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the C-2 position (in the -ol tautomer, the hydroxyl group) and the quinoline nitrogen are frequently identified as crucial hydrogen bond acceptors. nih.govfrontiersin.org These features often interact with key amino acid residues in the active site of target proteins, such as kinases or reverse transcriptase. nih.govmdpi.com For instance, in GSK-3β inhibitors, the quinoline-2-one ring forms hydrogen bonds with Asp133 and Val135. nih.gov

Hydrophobic/Aromatic Regions: The fused bicyclic ring system of quinoline provides a significant hydrophobic and aromatic scaffold. This region often engages in hydrophobic interactions with non-polar residues in the target's binding pocket. frontiersin.orgmdpi.com Additional hydrophobic groups, such as the ethyl and methyl groups in this compound, contribute to these interactions.

Aromatic Rings: Pharmacophore models often include features for aromatic rings, highlighting the importance of π-π stacking or other aromatic interactions. frontiersin.org

Positively Ionizable/Hydrogen Bond Donors: Depending on the substitution pattern and pH, nitrogen atoms within the quinoline scaffold or in its substituents can act as hydrogen bond donors. acs.org

A pharmacophore model for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the quinolin-2-one scaffold identified a hydrophobic contact area (p-chloroaniline moiety) and a hydrogen bond-interacting carboxamide group as key features. mdpi.com Similarly, pharmacophore models for CYP11B1 and CYP11B2 inhibitors highlighted two aromatic ring features, three hydrophobic features, and three hydrogen bond acceptors as essential for activity. frontiersin.org

The table below outlines the key pharmacophoric features identified for the quinoline scaffold.

| Pharmacophore Feature | Description | Role in Biological Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Typically the carbonyl oxygen at C-2 or the heterocyclic nitrogen. | Forms crucial hydrogen bonds with amino acid residues (e.g., Asp, Val) in enzyme active sites. nih.gov | nih.govfrontiersin.org |

| Hydrophobic/Aromatic Core | The fused quinoline ring system and alkyl/aryl substituents. | Engages in hydrophobic and aromatic (e.g., π-π stacking) interactions within the binding pocket. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| Hydrogen Bond Donor (HBD) | Amine or hydroxyl groups on the scaffold or substituents. | Can form hydrogen bonds; the N-H at position 1 is a potential donor. acs.org | acs.org |

Coordination Chemistry and Metal Complexation Research

Ligand Properties and Chelation Ability of Quinolinols

8-Hydroxyquinoline (B1678124) and its derivatives are classified as monoprotic, bidentate ligands. researchgate.netscirp.org Their ability to form stable chelate rings with metal ions is a defining characteristic. semanticscholar.org The formation of these five-membered rings with a central metal ion significantly enhances the stability of the resulting complexes. semanticscholar.org

The chelating action of quinolinols involves two key donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgnih.gov Upon complexation, the proton of the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the negatively charged oxygen and the neutral nitrogen atom. scispace.comarabjchem.org This bidentate coordination is consistently observed across numerous studies of 8-hydroxyquinoline derivatives and their metal complexes. scirp.orgbohrium.comijcce.ac.ir Infrared (IR) spectroscopy studies confirm this binding mode, showing shifts in the vibrational frequencies associated with the C-O and C=N bonds upon coordination with a metal ion. arabjchem.orgijcce.ac.ir

The stoichiometry of metal-quinolinol complexes is largely dependent on the charge and coordination number of the central metal ion. For divalent metal ions like Cu(II), Co(II), Ni(II), and Zn(II), a 1:2 metal-to-ligand (ML₂) ratio is commonly observed. scirp.orgijcce.ac.irjournalofchemistry.org For trivalent ions such as Al(III) and Fe(III), a 1:3 (ML₃) stoichiometry is typical. scispace.comjournalofchemistry.org

The geometry of these complexes varies. Octahedral geometry is frequently reported, especially for complexes of the type [ML₂(H₂O)₂] where two water molecules occupy the remaining coordination sites. arabjchem.orgderpharmachemica.comresearchgate.net However, other geometries are also possible. For instance, square planar geometry has been proposed for certain Cu(II) complexes, while tetrahedral geometry has been suggested for others. scirp.orgarabjchem.orgresearchgate.net The specific geometry is influenced by the metal ion, the substituents on the quinolinol ligand, and the reaction conditions. researchgate.net

Table 1: Stoichiometry and Geometry of Selected Quinolinol-Metal Complexes

| Ligand | Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Reference(s) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Co(II), Ni(II) | 1:2 | Octahedral | scirp.org |

| 8-Hydroxyquinoline | Cu(II) | 1:2 | Square Planar | scirp.org |

| 8-Hydroxyquinoline | Al(III) | 1:3 | Not Specified | journalofchemistry.org |

| 8-Hydroxyquinoline | Zn(II), Cd(II), Mg(II) | 1:2 | Not Specified | journalofchemistry.org |

| 8-Hydroxyquinoline-amino acid | Fe(III) | Not Specified | Octahedral | arabjchem.orgresearchgate.net |

| 8-Hydroxyquinoline-amino acid | Cu(II) | Not Specified | Tetrahedral | arabjchem.orgresearchgate.net |

| 2-Methyl-8-quinolinol | Zn(II) | 1:2 | Not Specified | ijcce.ac.ir |

| N¹,N²-bis(4-methyl quinolin-2-yl)benzene-1,2-diamine | Cu(II), Co(II) | Not Specified | Octahedral | researchgate.net |

The stability of metal-quinolinol complexes is quantified by their formation constants (also known as stability constants). These constants are crucial for understanding the behavior of these complexes in various chemical and biological systems. scispace.com They are typically determined using techniques such as potentiometric titration, spectrophotometry, and spectrofluorometry. journalofchemistry.orgnih.govmdpi.commedcraveonline.com

Studies on various quinolinol derivatives have established the relative stability of their complexes with different divalent metal ions, which often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). nih.gov The formation of these metal complexes is generally found to be spontaneous and entropically favorable. nih.gov

| Ligand | Metal Ion | Stoichiometry | log β | Method | Reference(s) |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonate | Cu(II) | ML | 11.6 | Potentiometric | osti.gov |

| 8-Hydroxyquinoline-5-sulfonate | Ni(II) | ML | 9.8 | Potentiometric | osti.gov |

| 8-Hydroxyquinoline-5-sulfonate | Co(II) | ML | 8.9 | Potentiometric | osti.gov |

| 8-Hydroxyquinoline-5-sulfonate | Zn(II) | ML | 8.8 | Potentiometric | osti.gov |

| 5-(p-aminophenylazo)-8-hydroxyquinoline | Cu(II) | ML₂ | 21.04 | Potentiometric | nih.gov |

| 5-(p-aminophenylazo)-8-hydroxyquinoline | Ni(II) | ML₂ | 18.06 | Potentiometric | nih.gov |

| 5-Nitro-8-hydroxyquinoline-proline | Cu(II) | ML₂ | 21.36 | UV-vis | mdpi.com |

| 5-Nitro-8-hydroxyquinoline-proline | Fe(III) | ML₃ | 34.0 | UV-vis | mdpi.com |

Influence of Metal Complexation on Biological Efficacy

The biological activity of quinolinol compounds is often significantly altered upon chelation with metal ions. This phenomenon is a cornerstone of their therapeutic potential, particularly in antimicrobial and anticancer applications. nih.govresearchgate.net

A well-established principle is that the antimicrobial potency of quinolinol derivatives is frequently enhanced upon forming a metal complex. derpharmachemica.comnih.govasm.orgnih.gov This increased activity is explained by chelation theories, such as Tweedy's theory. According to this concept, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms.

Once inside the cell, the complex can dissociate, releasing the metal ion and the ligand, which can then act on various cellular targets. The metal ion itself can interfere with the function of enzymes essential for the microorganism's survival. scirp.org Numerous studies have demonstrated that metal complexes of quinolinol derivatives exhibit greater zones of inhibition against various bacterial and fungal strains compared to the free ligand. arabjchem.orgderpharmachemica.comresearchgate.net For example, copper(II) complexes, in particular, often show outstanding antifungal and good antibacterial properties. nih.govasm.org

Table 3: Example of Enhanced Antimicrobial Activity by Chelation

| Compound | Test Organism | Activity (Zone of Inhibition, mm) | Reference(s) |

|---|---|---|---|

| 8-Hydroxyquinoline (Ligand) | S. aureus | 34 - 50 mm | scirp.org |

| Cu(II)-8-HQ Complex | S. aureus | 15 - 28 mm | scirp.org |

| Fe(III)-HQ-Alanine Complex | P. aeruginosa | 28 mm | arabjchem.orgresearchgate.net |

| Cu(II)-HQ-Alanine Complex | P. aeruginosa | 43 mm | arabjchem.orgresearchgate.net |

Note: Direct comparison can be complex as experimental conditions vary. The data from scirp.org shows higher activity for the ligand alone under their specific test conditions, while data from arabjchem.orgresearchgate.net shows clear enhancement for the copper complex.

The anticancer activity of quinolinol derivatives can also be dramatically modulated by metal complexation. nih.gov Many metal-quinolinol complexes have been shown to possess higher cytotoxicity against various cancer cell lines than the free ligands or even established anticancer drugs like cisplatin. nih.govmdpi.com

The introduction of a metal center is believed to enhance the compound's ability to interact with biological targets such as DNA or critical cellular enzymes. rsc.org For example, some lanthanide and cobalt complexes of substituted quinolinols have demonstrated potent cytotoxicity against cancer cells, with IC₅₀ values in the nanomolar range, which is significantly lower than that of the free ligand. rsc.orgacs.orgrsc.org The mechanism of action may involve inducing apoptosis (programmed cell death), causing DNA damage, or initiating mitochondrial dysfunction in cancer cells. mdpi.comrsc.orgrsc.org The enhanced anticancer effect is often attributed to the combined properties of the metal and the quinolinol ligand, which together create a more effective therapeutic agent. nih.gov

Table 4: Comparative Anticancer Activity (IC₅₀ Values) of Quinolinol Ligands and Their Metal Complexes

| Compound/Complex | Cancer Cell Line | IC₅₀ (μM) | Reference(s) |

|---|---|---|---|

| Schiff Base Ligand (5-chloro-2-N-(2-quinolylmethylene)aminophenol) | A549 (Lung) | > 50 | mdpi.com |

| C1 (Cu(II) complex of above ligand) | A549 (Lung) | 3.93 | mdpi.com |

| C2 (Zn(II) complex of above ligand) | A549 (Lung) | 18.26 | mdpi.com |

| C3 (Mn(II) complex of above ligand) | A549 (Lung) | 33.61 | mdpi.com |

| Cisplatin | A549 (Lung) | 15.03 | mdpi.com |

| Ligand NQ (8-hydroxyquinoline-N-oxide) | A549/DDP (Cisplatin-resistant Lung) | > 80 | rsc.org |

| Ln1 (Sm(III) complex with NQ) | A549/DDP (Cisplatin-resistant Lung) | 0.025 | rsc.org |

| Ln2 (Eu(II) complex with NQ) | A549/DDP (Cisplatin-resistant Lung) | 0.097 | rsc.org |

Catalytic Applications of Quinoline Derived Ligands

Quinoline (B57606) Motifs as Chiral Ligands in Asymmetric Catalysis

The synthesis of chiral ligands incorporating quinoline motifs and their corresponding metal complexes has become a crucial methodology for producing enantiomerically pure compounds, which are of high interest in biology and pharmaceuticals. researchgate.netx-mol.com The structural diversity of the quinoline ring system allows for synthetic modifications that can lead to new enantioselective processes for creating complex chiral products. thieme-connect.com These ligands have been successfully employed as both homogeneous and heterogeneous catalysts in numerous asymmetric reactions. researchgate.netx-mol.com

Catalytic asymmetric carbon-carbon bond-forming reactions are among the most efficient methods for synthesizing chiral molecules. thieme-connect.com Quinoline-based chiral catalysts have been extensively developed and applied in this area over the past two decades. thieme-connect.com

A notable application is the asymmetric 1,4-addition of dialkylzinc reagents to α,β-unsaturated ketones. For this purpose, N,N,P-tridentate Schiff base ligands derived from quinoline have been utilized. thieme-connect.com These ligands, when complexed with a metal, facilitate the enantioselective transfer of an alkyl group to the substrate.

Another significant class of ligands for C-C bond formation are quinoline-based N-oxides. These have been studied in various asymmetric catalytic reactions, including 1,4-addition and Michael addition reactions, demonstrating their versatility and effectiveness in controlling stereochemistry. thieme-connect.com For instance, camphor (B46023) sulfonamide-based quinoline ligands have been used for the enantioselective 1,2-addition of organozinc reagents to aldehydes, yielding chiral alcohols with high enantioselectivities. thieme-connect.com

Table 1: Examples of Quinoline Ligands in Asymmetric C-C Bond Formation

| Ligand Type | Reaction | Metal/Reagent | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| N,N,P-Tridentate Schiff Base | 1,4-Addition of R₂Zn to enones | - | - | thieme-connect.com |

| Camphor Sulfonamide-Quinoline | 1,2-Addition of R₂Zn to aldehydes | Ti(O-i-Pr)₄ | Up to 96% | thieme-connect.com |

| Quinoline N-oxide | 1,4-Addition / Michael Addition | Various | - | thieme-connect.com |

Data table generated based on information from referenced studies.

Recent work has also shown the successful application of chiral P,N ligands in the copper-catalyzed enantioselective alkynylation of quinolones. nih.govacs.org In these reactions, a quinolone is activated by silylation to form a quinolinium ion, which then undergoes an enantioselective attack by a copper acetylide species templated by the chiral ligand, yielding alkynylated products in high yields and enantioselectivities. nih.govacs.org

Quinoline-derived ligands have also proven effective in guiding asymmetric oxidation reactions. The enantioselective allylic oxidation of olefins is a key transformation where these ligands have been successfully applied.

In 2008, researchers investigated the copper(I)-catalyzed enantioselective allylic oxidation of various cyclic olefins using tert-butyl perbenzoate as the oxidant. thieme-connect.com The key to achieving high reactivity and moderate-to-good enantioselectivity (up to 84% ee) was the use of N,N-bidentate Schiff base ligands derived from the condensation of quinoline ketones with chiral amino alcohols. thieme-connect.com The catalytic system, typically employing Cu(CH₃CN)₄PF₆ and the chiral ligand, was effective for a range of cyclic olefins. thieme-connect.com

Further studies demonstrated the desymmetrization of 4,5-epoxycyclohex-1-ene via enantioselective allylic oxidation. thieme-connect.com Using a similar copper(I) catalyst system with a chiral N,N-bidentate Schiff base ligand, the reaction yielded the corresponding phenyl epoxide with an initial 84% ee, which was enhanced to over 99% ee after derivatization and recrystallization. thieme-connect.com

Table 2: Enantioselective Allylic Oxidation of Cyclic Olefins Using a Quinoline-Based Ligand System

| Substrate (Olefin) | Ligand | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexene | Chiral N,N-bidentate Schiff base | Cu(CH₃CN)₄PF₆ | 84% | thieme-connect.com |

| Cyclopentene | Chiral N,N-bidentate Schiff base | Cu(CH₃CN)₄PF₆ | 70% | thieme-connect.com |

| Cycloheptene | Chiral N,N-bidentate Schiff base | Cu(CH₃CN)₄PF₆ | 60% | thieme-connect.com |

Data table compiled from findings reported in the referenced study.

Metal Complexes of Quinolinols in Catalytic Processes

The hydroxyl group on the quinoline scaffold, as seen in quinolinols (hydroxyquinolines), provides a crucial coordination site for metal ions. The resulting metal complexes are active catalysts in a variety of important organic transformations. rsc.org

The Chan-Lam coupling reaction, which forms carbon-heteroatom bonds, is a prominent area where copper-quinolinol complexes are utilized. nih.gov This reaction is advantageous due to its mild conditions, often running at room temperature in the presence of air, and the use of inexpensive copper catalysts. organic-chemistry.org

The N-arylation of heterocyclic compounds is a common application. mdpi.com For instance, copper(II) complexes featuring N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in the Chan-Lam coupling of benzimidazole (B57391) derivatives with arylboronic acids, achieving high product yields. nih.gov Similarly, the N-arylation of 3-formyl-2-quinolones has been successfully achieved using copper(II) acetate (B1210297) in the presence of various phenylboronic acids. mdpi.com

8-Hydroxyquinoline (B1678124) and its derivatives are particularly effective ligands in these processes. It has been found that 8-hydroxyquinolin-N-oxide can serve as a superior ligand for CuBr-catalyzed coupling reactions between aryl halides and aliphatic amines or N-heterocycles, requiring a low catalyst loading of just 1 mol% copper. researchgate.net

Table 3: Copper-Catalyzed Chan-Lam Coupling Reactions with Quinoline-Type Ligands

| Substrates | Ligand/Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzimidazole derivatives + Arylboronic acids | Cu(II) complexes with quinolinyl anilido-imine ligands | - | Up to 96% | nih.gov |

| 3-Formyl-2-quinolones + Phenylboronic acids | Cu(OAc)₂ | 80 °C, in air | - | mdpi.com |

Data table synthesized from information in the cited literature.

To bridge the gap between homogeneous and heterogeneous catalysis, metal complexes are often immobilized on solid supports. Zeolites, with their well-defined porous structures and supercages, are excellent hosts for encapsulating metal complexes, leading to stable and reusable heterogeneous catalysts. researchgate.netdeepdyve.com

A series of iron(III), cobalt(II), and copper(II) complexes of 8-quinolinol have been encapsulated within the supercages of zeolite Y. researchgate.netdeepdyve.com This is typically achieved using a "flexible ligand method," where the metal cations are first ion-exchanged into the zeolite, followed by complexation with the 8-quinolinol ligand inside the pores. researchgate.netdeepdyve.com

These encapsulated complexes have been tested as catalysts for the aerobic oxidation of styrene. researchgate.netdeepdyve.com Research has shown that the zeolite-encapsulated complexes consistently exhibit higher catalytic activity compared to their non-encapsulated (homogeneous) counterparts. researchgate.netdeepdyve.com Furthermore, the encapsulated iron complex demonstrated good recoverability and reusability over successive runs without a significant loss of activity or selectivity, and tests confirmed high stability against the leaching of the active metal complex into the solution. researchgate.netdeepdyve.com The enhanced activity of the encapsulated complexes is attributed to changes in the electronic parameters and redox potential of the metal complex within the confined environment of the zeolite pores. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 8-Ethyl-4-methylquinolin-2-ol |

| 8-quinolinol (8-hydroxyquinoline) |

| 8-hydroxyquinolin-N-oxide |

| 3-formyl-2-quinolone |

| 4,5-epoxycyclohex-1-ene |

| tert-butyl perbenzoate |

| Phenylboronic acid |

| Styrene |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Ethyl-4-methylquinolin-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation and demethylation of quinolinol derivatives. For example, alkylation of 8-methoxyquinoline with ethyl lithium at low temperatures (−78°C) followed by acid-catalyzed demethylation yields the target compound . Critical parameters include temperature control to prevent side reactions and solvent selection (e.g., anhydrous THF for alkylation). Yield optimization requires monitoring intermediates via TLC or HPLC, with reported yields ranging from 45% to 68% depending on alkylation efficiency .

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as multiplets between δ 6.8–8.5 ppm, while ethyl and methyl groups resonate at δ 1.2–2.8 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 217) confirm molecular weight.

- X-ray Crystallography : Used to resolve ambiguities in substituent positions, with bond angles and torsion angles (e.g., C4-C8-C9 = 120.2°) providing structural validation .

Q. What solvents and purification methods are optimal for isolating this compound?

- Methodological Answer : Ethanol or methanol are preferred for recrystallization due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from alkylation byproducts. Purity >95% is achievable with two successive crystallizations .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in further functionalization?

- Methodological Answer : The ethyl group at position 8 introduces steric hindrance, limiting electrophilic substitution at adjacent positions. For example, sulfonation or nitration favors position 5 or 7 due to deactivation at position 2 by the hydroxyl group. Computational DFT studies (e.g., using Gaussian09 with B3LYP/6-31G*) can predict regioselectivity by analyzing frontier molecular orbitals . Experimental validation involves comparative reaction kinetics under controlled conditions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or substituent variability. Systematic approaches include:

- Dose-response curves to establish IC₅₀ values across multiple cell lines.

- Structure-activity relationship (SAR) studies : Modifying the ethyl or methyl groups and testing derivatives for target specificity .

- Meta-analysis of published data to identify trends (e.g., enhanced activity with electron-withdrawing groups at position 4) .

Q. How can crystallization conditions be optimized to obtain single crystals suitable for X-ray diffraction?

- Methodological Answer : Slow evaporation from ethanol at 4°C yields high-quality crystals. Key parameters:

- Solvent polarity : Ethanol’s moderate polarity balances solubility and nucleation.

- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes defects.

- Additives : Trace acetic acid (0.1% v/v) can improve crystal packing .